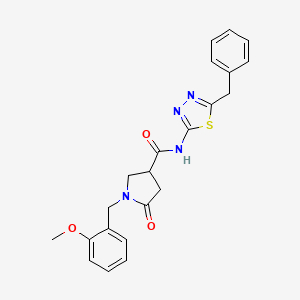

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

Beschreibung

This compound features a 5-oxopyrrolidine core substituted at position 1 with a 2-methoxybenzyl group and at position 3 with a carboxamide linkage to a 5-benzyl-1,3,4-thiadiazol-2-yl moiety.

Eigenschaften

Molekularformel |

C22H22N4O3S |

|---|---|

Molekulargewicht |

422.5 g/mol |

IUPAC-Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C22H22N4O3S/c1-29-18-10-6-5-9-16(18)13-26-14-17(12-20(26)27)21(28)23-22-25-24-19(30-22)11-15-7-3-2-4-8-15/h2-10,17H,11-14H2,1H3,(H,23,25,28) |

InChI-Schlüssel |

PWWFIEBOBPDTBQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1CN2CC(CC2=O)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-1-(2-Methoxybenzyl)-5-oxopyrrolidin-3-carboxamid beinhaltet typischerweise die folgenden Schritte:

Bildung des Thiadiazolrings: Der Thiadiazolring kann durch Cyclisierung geeigneter Vorläufer wie Thiosemicarbazide mit Carbonsäuren oder deren Derivaten unter sauren oder basischen Bedingungen synthetisiert werden.

Benzylierung: Die Benzylgruppe kann durch nukleophile Substitutionsreaktionen unter Verwendung von Benzylhalogeniden eingeführt werden.

Pyrrolidinringbildung: Der Pyrrolidinring kann durch Cyclisierungsreaktionen gebildet werden, die geeignete Amin- und Carbonylvorläufer beinhalten.

Amidbindungsbildung: Der letzte Schritt beinhaltet die Bildung der Amidbindung zwischen den Thiadiazol- und Pyrrolidinmolekülen unter Verwendung von Kupplungsreagenzien wie EDCI oder DCC.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um Ausbeute, Reinheit und Kosteneffizienz zu verbessern. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und skalierbaren Reaktionsbedingungen umfassen.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Die Verbindung kann biologische Aktivitäten wie antimikrobielle, krebshemmende oder entzündungshemmende Eigenschaften aufweisen, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Landwirtschaft: Thiadiazolderivate sind für ihre pestiziden und herbiziden Aktivitäten bekannt, und diese Verbindung kann für ähnliche Anwendungen untersucht werden.

Materialwissenschaften: Die einzigartigen Strukturmerkmale der Verbindung können sie für die Entwicklung fortschrittlicher Materialien wie organischer Halbleiter oder Katalysatoren geeignet machen.

Wirkmechanismus

Der Wirkmechanismus von N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-1-(2-Methoxybenzyl)-5-oxopyrrolidin-3-carboxamid hängt von seinem spezifischen biologischen Ziel ab. Mögliche Mechanismen umfassen:

Enzymhemmung: Die Verbindung kann spezifische Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so ihre Aktivität blockiert.

Rezeptormodulation: Sie kann mit Zellrezeptoren interagieren und so Signaltransduktionswege verändern und zelluläre Reaktionen beeinflussen.

DNA-Interkalation: Die Verbindung kann sich in die DNA interkalieren und so Replikations- und Transkriptionsprozesse stören.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The compound has a complex structure characterized by the presence of a thiadiazole ring, a pyrrolidine moiety, and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 342.41 g/mol.

Physical Properties

- Molecular Weight: 342.41 g/mol

- Melting Point: Not readily available

- Solubility: Soluble in organic solvents; specific solubility data may vary based on solvent polarity.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazoles exhibit potent anticancer properties. For instance, compounds similar to N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide have shown significant growth inhibition in various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluating the anticancer effects of related thiadiazole compounds reported percent growth inhibitions (PGIs) against several cancer types:

| Compound | Cancer Cell Line | PGI (%) |

|---|---|---|

| Compound A | SNB-19 | 86.61 |

| Compound B | OVCAR-8 | 85.26 |

| Compound C | NCI-H40 | 75.99 |

These findings suggest that the incorporation of thiadiazole rings enhances the anticancer potential of pyrrolidine derivatives .

Antibacterial Properties

Thiadiazole derivatives are also recognized for their antibacterial activity. The compound's ability to inhibit bacterial growth has been attributed to its interaction with bacterial cellular mechanisms.

Case Study: Antibacterial Testing

In one study, various substituted thiadiazole compounds were tested against Gram-positive bacteria:

| Compound | Bacteria Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound D | Staphylococcus aureus | 15 |

| Compound E | Bacillus subtilis | 12 |

The results indicated that modifications to the thiadiazole structure could enhance antibacterial efficacy .

Antifungal Activity

Research indicates that compounds like N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide may exhibit antifungal properties through synergistic interactions with established antifungal agents.

Case Study: Synergistic Effects with Amphotericin B

A study highlighted the synergistic antifungal interactions between similar thiadiazole derivatives and Amphotericin B, leading to enhanced antifungal activity against resistant strains . The combination therapy showed improved efficacy compared to monotherapy.

Wirkmechanismus

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine and Thiadiazole Moieties

Key structural analogs differ in substituent placement and heterocyclic modifications, impacting physicochemical properties and bioactivity:

Table 1: Structural and Molecular Comparison

*Molecular formulas and weights are calculated or inferred from structural data.

Key Findings from Structural Comparisons

Substituent Position and Electronic Effects: The ortho-methoxybenzyl group in the main compound introduces steric hindrance and may restrict rotational freedom compared to the para-methoxyphenyl analog . This could influence binding to hydrophobic pockets in target proteins.

Heterocyclic Modifications: Benzyl vs. Thiadiazole vs.

Functional Group Impact :

- Furan-2-ylmethyl () introduces a heteroaromatic ring with lower steric demand than benzyl, favoring interactions with polar residues in enzymatic active sites .

Biologische Aktivität

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a thiadiazole ring, which is known for its pharmacological properties. Its molecular formula is , and it has a molecular weight of 368.44 g/mol.

Biological Activity Overview

The biological activities of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide have been evaluated in several studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Gram-positive Bacteria : The compound has shown activity against Staphylococcus aureus and Staphylococcus epidermidis, comparable to standard antibiotics like norfloxacin and ciprofloxacin .

- Mechanism of Action : The structure-activity relationship (SAR) suggests that modifications to the benzyl unit and the presence of sulfur or sulfonyl linkers enhance antibacterial activity .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines:

The compound's efficacy was notably higher than that of sorafenib in certain derivatives, indicating its potential as an anticancer agent.

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

- Study on Antibacterial Activity : A series of compounds derived from thiadiazoles were synthesized and tested against multiple bacterial strains. The results demonstrated that specific structural modifications led to enhanced antibacterial efficacy .

- Cytotoxicity Evaluation : In a study focused on anticancer properties, various derivatives were synthesized and evaluated against human cancer cell lines. The results indicated significant cytotoxicity, with some compounds inducing apoptosis in HeLa cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.